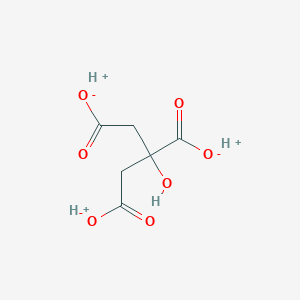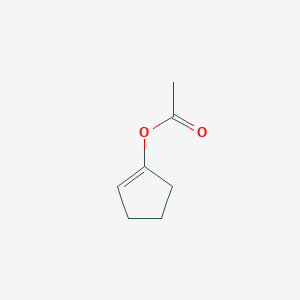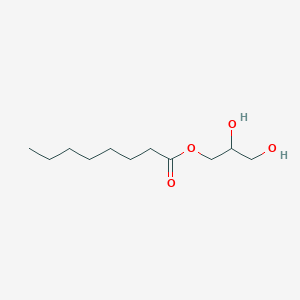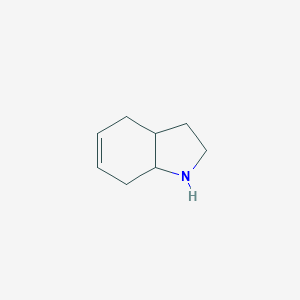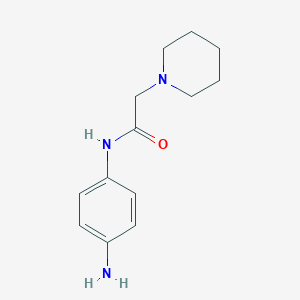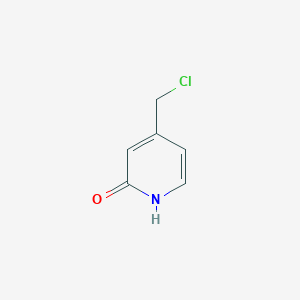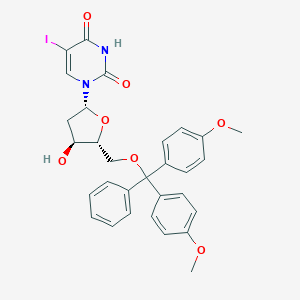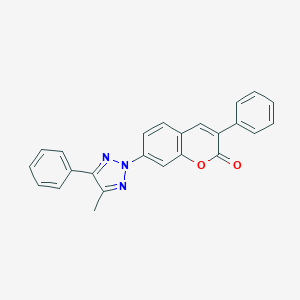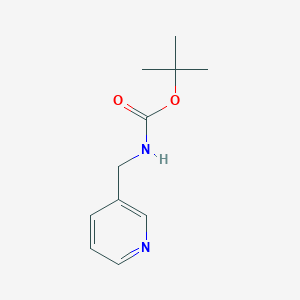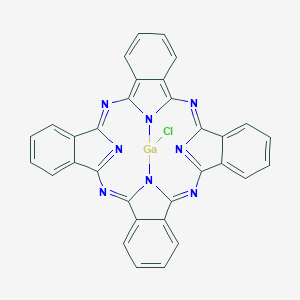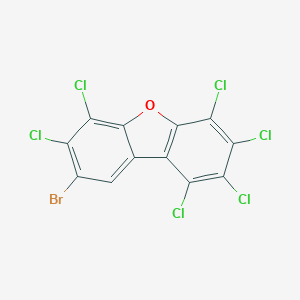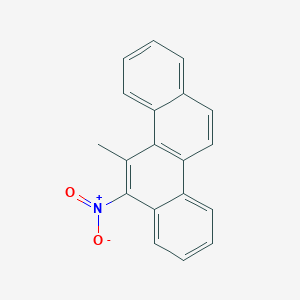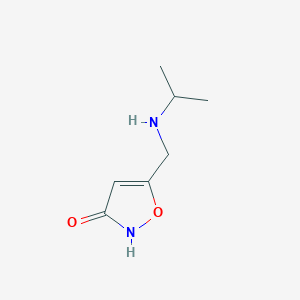![molecular formula C23H29NO B012323 2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 19661-02-0](/img/structure/B12323.png)
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-: is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts-type alkylation followed by intramolecular cyclization reactions to achieve the desired structure .
Analyse Des Réactions Chimiques
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidinopropyl side chain play crucial roles in its binding to target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzosuberenol
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5H-Dibenzo[a,d]-1-cyclohepten-5-ol
Uniqueness
What sets 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- apart from similar compounds is its unique combination of a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
19661-02-0 |
|---|---|
Formule moléculaire |
C23H29NO |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
Clé InChI |
BTIQMEMVSDDJFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
SMILES canonique |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Key on ui other cas no. |
19661-02-0 |
Synonymes |
10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


